2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are recognized for their diverse biological activities and are often utilized as core structures in pharmaceutical development. This specific compound features a formyl group at the 2-position of the phenyl ring and a quinazoline-2(1H)-one moiety, making it particularly interesting for various chemical and biological studies. Its unique structure allows for interactions with multiple biological targets, which is vital for research in medicinal chemistry and drug development.
The compound can be sourced from chemical suppliers such as BenchChem, where it is available for purchase under the CAS number 1401112-00-2. It falls under the broader classification of quinazoline derivatives, which are known for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
The synthesis of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde can be achieved through several methods. A common approach involves the Chan–Evans–Lam coupling reaction, which utilizes (2-formylphenyl)boronic acids and guanidines under mild conditions. The reaction typically employs copper(I) iodide as a catalyst and methanol as a solvent.
The molecular formula of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde is C₁₃H₉N₃O. The structure consists of a quinazoline ring fused with a benzaldehyde moiety, characterized by the following features:
The compound undergoes various chemical reactions due to its functional groups:
Common reagents and conditions include:
The mechanism of action for 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of both the formyl group and the quinazoline moiety allows for effective hydrogen bonding and other interactions with active sites in biological molecules:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
Quinazoline derivatives trace their origins to 1869, when Griess synthesized the first compound, 2-cyano-3,4-dihydro-4-oxoquinazoline, from anthranilic acid and cyanogens [1] [7] [8]. Systematic exploration began after Gabriel’s 1903 synthesis of unsubstituted quinazoline via oxidation of 3,4-dihydroquinazoline [7] [8]. The mid-20th century marked a turning point with the isolation of natural quinazolinone alkaloids (e.g., the antimalarial 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga) [1] [7]. Today, over 200 natural quinazolinones are documented, underpinning their pharmacological significance [7].
Market-approved drugs like the antihypertensive agents prazosin and doxazosin exemplify therapeutic applications [5] [8]. Research has expanded to cover antitumor, antimicrobial, and anti-inflammatory activities, driven by the scaffold’s synthetic versatility and low inherent toxicity per OSHA standards [1] [7].
The 2-oxo-1(2H)-quinazolinyl moiety is a bicyclic system comprising a fused benzene ring and a pyrimidin-2-one ring. Its molecular formula is C8H5N2O, with two nitrogen atoms at non-equivalent positions (N1 and N3) [1] [8]. This asymmetry polarizes the C3–C4 bond, enhancing reactivity toward nucleophiles at C4 [8]. Key features include:
Table 1: Core Properties of 2-(2-Oxo-1(2H)-quinazolinyl)benzaldehyde
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C15H10N2O2 | [4] [6] |
CAS Registry Number | 1401112-00-2 | [6] |
Molecular Weight | 250.25 g/mol | [6] |
Predicted Boiling Point | 453.2 ± 47.0 °C | [6] |
Density | 1.25 ± 0.1 g/cm³ | [6] |
The benzaldehyde group in 2-(2-oxo-1(2H)-quinazolinyl)benzaldehyde serves as a versatile handle for chemical modifications that enhance pharmacological potential. Its effects manifest through three mechanisms:
Table 2: Synthetic Routes to Quinazolinone Intermediates for Benzaldehyde Derivatives
Method | Reactants | Conditions | Key Catalyst/Additive | Yield | |
---|---|---|---|---|---|
Niementowski Synthesis | Anthranilic acid + Formamide | 130°C, open container | None | Moderate | [1] [7] |
Grimmel-Guinther-Morgan | o-Aminobenzoic acid + Amine | Toluene, reflux, 2 h | PCl3 | High | [1] [8] |
One-Pot Cyclocondensation | Anthranilamide + Aldehyde | EtOH, reflux | HCl/HNO3/p-TSA | 65–80% | [7] |
Metal-Catalyzed Cyclization | 2-Aminobenzamide + Aldehyde | [BMIm]BF4, 80°C | Iodine | >85% | [7] |
Electron-donating groups (e.g., 4-methyl) on the benzaldehyde ring enhance anti-inflammatory activity, while halogen substituents (e.g., 6-bromo) improve antifungal potency [5]. This tunability positions 2-(2-oxo-1(2H)-quinazolinyl)benzaldehyde as a strategic intermediate for drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7